5-({3-CHLORO-5-ETHOXY-4-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-({3-CHLORO-5-ETHOXY-4-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound characterized by its unique structure, which includes a chlorinated phenyl ring, ethoxy groups, and a diazinane dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({3-CHLORO-5-ETHOXY-4-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multiple steps, starting with the preparation of the chlorinated phenyl ring and the ethoxy groups. The key steps include:
Chlorination: Introduction of the chlorine atom to the phenyl ring.
Ethoxylation: Addition of ethoxy groups to the phenyl ring.
Formation of the diazinane dione core: This involves cyclization and introduction of the sulfanyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification steps to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the diazinane dione core, potentially reducing the carbonyl groups to alcohols.
Substitution: The chlorinated phenyl ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives of the diazinane dione core.
Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets. The chlorinated phenyl ring and ethoxy groups may facilitate binding to enzymes or receptors, while the diazinane dione core could participate in redox reactions or act as a scaffold for further chemical modifications.
Comparison with Similar Compounds
Similar Compounds
5-({3-CHLORO-4-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE: Similar structure but lacks one ethoxy group.
5-({3-CHLORO-5-ETHOXY-4-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-THIOXO-1,3-DIAZINANE-4,6-DIONE: Similar structure but with a thioxo group instead of a sulfanyl group.
Uniqueness
The presence of both ethoxy groups and the specific arrangement of the chlorinated phenyl ring and diazinane dione core make 5-({3-CHLORO-5-ETHOXY-4-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE unique
Properties
IUPAC Name |
5-[[3-chloro-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O5S/c1-3-28-18-12-14(10-16-20(26)24-22(31)25-21(16)27)11-17(23)19(18)30-9-8-29-15-6-4-13(2)5-7-15/h4-7,10-12H,3,8-9H2,1-2H3,(H2,24,25,26,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQXFZLXRFZKJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=S)NC2=O)Cl)OCCOC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.